2-(2,4-Dinitroanilino)benzoic acid

Description

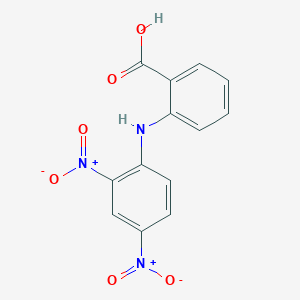

2-(2,4-Dinitroanilino)benzoic acid (CAS: 1084-76-0) is a nitro-substituted aromatic compound characterized by a benzoic acid backbone with a 2,4-dinitroanilino substituent at the ortho position. Its molecular formula is $ \text{C}8\text{H}7\text{N}3\text{O}6 $, and it is synthesized via nucleophilic aromatic substitution (NAS) between 2,4-dinitrochlorobenzene and aminobenzoic acid derivatives . The compound exhibits strong hydrogen-bonding capacity due to its carboxylic acid group, enabling dimer formation in crystalline states . It serves as a precursor in synthesizing heterocyclic compounds like dibenzodiazepinones and has applications in biochemical labeling due to its electron-withdrawing nitro groups .

Properties

IUPAC Name |

2-(2,4-dinitroanilino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O6/c17-13(18)9-3-1-2-4-10(9)14-11-6-5-8(15(19)20)7-12(11)16(21)22/h1-7,14H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEIUNRFWLZDPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347890 | |

| Record name | 2-(2,4-Dinitroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7221-28-5 | |

| Record name | 2-(2,4-Dinitroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,4-Dinitroanilino)benzoic acid can be synthesized through the reaction of 2,4-dinitrofluorobenzene with anthranilic acid. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitroanilino)benzoic acid undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Reagents such as sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

Reduction: The reduction of this compound results in the formation of 2-(2,4-diaminoanilino)benzoic acid.

Substitution: Depending on the substituents introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

Dye Manufacturing

2-(2,4-Dinitroanilino)benzoic acid serves as an intermediate in the synthesis of azo dyes. Azo dyes are widely used in textiles and printing due to their vibrant colors and stability. The compound's ability to undergo diazotization reactions makes it valuable for producing various dye structures.

Table 1: Azo Dyes Derived from this compound

| Dye Name | Color | Application Area |

|---|---|---|

| Direct Red 28 | Red | Textile dyeing |

| Acid Yellow 23 | Yellow | Food coloring |

| Disperse Blue 56 | Blue | Synthetic fibers |

Pharmaceuticals

The compound has been investigated for its potential pharmaceutical applications, particularly as an antibacterial agent. Research indicates that derivatives of dinitroaniline can inhibit bacterial growth, making them candidates for drug development.

Case Study: Antibacterial Activity

A study evaluated the antibacterial properties of various dinitroaniline derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as antibacterial agents .

Environmental Studies

Recent research has focused on the environmental fate of compounds like this compound, particularly in relation to soil biotransformation. Studies indicate that the compound can undergo microbial degradation in soil environments, leading to less toxic by-products.

Table 2: Biotransformation Products of this compound

| Product Name | Chemical Structure | Toxicity Level |

|---|---|---|

| 2-Amino-4-nitrobenzoic acid | C₇H₆N₄O₄ | Low |

| Nitroaniline derivatives | C₆H₄N₂O₂ | Moderate |

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitroanilino)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Analysis

Table 1: Key Structural Differences

| Compound Name | Substituents/Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-(2,4-Dinitroanilino)benzoic acid | -COOH, -NH(2,4-dinitrophenyl) | $ \text{C}8\text{H}7\text{N}3\text{O}6 $ | 241.16 |

| 2-(2-Nitroanilino)benzoic acid | -COOH, -NH(2-nitrophenyl) | $ \text{C}{13}\text{H}{10}\text{N}2\text{O}4 $ | 258.23 |

| N-(2,4-Dinitrophenyl)glycine | -COOH (acetic acid), -NH(2,4-dinitrophenyl) | $ \text{C}8\text{H}7\text{N}3\text{O}6 $ | 241.16 |

| 2-(2',4'-Dinitroanilino)-isobutyric acid | -COOH (isobutyric), -NH(2,4-dinitrophenyl) | $ \text{C}9\text{H}9\text{N}3\text{O}6 $ | 269.21 |

| m-(2,4-Dinitroanilino)-benzonitrile | -CN, -NH(2,4-dinitrophenyl) | $ \text{C}{13}\text{H}8\text{N}4\text{O}4 $ | 296.22 |

Key Observations :

- Electron-Withdrawing Effects : The 2,4-dinitro group enhances electrophilicity at the aromatic ring, facilitating NAS reactions. Substitution with a carboxylic acid (as in the target compound) increases acidity ($ \text{pKa} \sim 2-3 $) compared to nitrile or isobutyric acid derivatives .

- Hydrogen Bonding: Carboxylic acid derivatives form intermolecular O–H⋯O hydrogen bonds, leading to dimerization and higher melting points (e.g., 190–240°C for analogs) . Nitriles lack H-bond donors, reducing crystallinity .

Reactivity Trends :

- Nucleophilic Substitution : The 2,4-dinitro group activates the benzene ring for NAS, but steric hindrance from the ortho-substituted benzoic acid reduces yields compared to meta-substituted analogs .

- Functional Group Interconversion: Isobutyric acid derivatives are synthesized via nitrile hydrolysis, while glycine analogs are prepared by alkylation of amino acids .

Physical and Chemical Properties

Table 3: Comparative Physical Properties

Key Insights :

- Thermal Stability : Carboxylic acid derivatives decompose at higher temperatures (>190°C) due to strong intermolecular interactions .

- Solubility : Benzoic acid analogs exhibit poor aqueous solubility but dissolve in polar aprotic solvents (e.g., DMSO), whereas nitriles are lipophilic .

Table 4: Application Profiles

Functional Highlights :

- Biochemical Use: Glycine and benzoic acid derivatives are employed in peptide synthesis and immunostaining due to their electrophilic nitro groups .

- Material Science: Nitroanilino compounds with branched chains (e.g., isobutyric acid) are explored in energetic materials for their stability and detonation properties .

Q & A

Q. What is the standard synthetic route for 2-(2,4-dinitroanilino)benzoic acid, and what reagents are critical for its preparation?

The compound is synthesized via nucleophilic aromatic substitution. A typical procedure involves reacting 2,4-dinitrochlorobenzene (DNCB) with m-aminobenzoic acid (MABA) in dimethylformamide (DMF) at elevated temperatures. After refluxing, the mixture is precipitated with deionized water and washed with heated ethanol to isolate the product. Key reagents include DMF (solvent), ethanol (purification), and stoichiometric control of reactants to avoid side products .

Q. How is the purity of this compound assessed in basic laboratory settings?

Common methods include:

Q. What solvent systems are effective for recrystallizing this compound?

Ethanol-water mixtures are widely used. The product is sparingly soluble in cold ethanol but precipitates upon water addition, enabling efficient purification. Hot ethanol dissolves impurities, leaving the target compound as a yellow-brown powder .

Q. How is the compound’s stability evaluated under standard storage conditions?

Stability tests involve storing the compound at room temperature in airtight containers protected from light. Degradation is monitored via periodic HPLC or FT-IR analysis to detect changes in functional groups (e.g., nitro or carboxylic acid moieties) .

Advanced Research Questions

Q. What strategies improve the yield of this compound in scaled-up syntheses?

- Solvent Optimization : Replacing DMF with polar aprotic solvents like DMSO may enhance reactivity.

- Stoichiometric Adjustments : Increasing MABA:DNCB molar ratio (e.g., 1.2:1) reduces unreacted DNCB.

- Temperature Control : Maintaining reflux at 80–90°C minimizes side reactions. Reported yields range from 70–90% under optimized conditions .

Q. How can researchers address challenges in characterizing the compound due to its high melting point?

Alternative techniques include:

- Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity .

- Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition patterns .

Q. What spectroscopic methods resolve structural ambiguities or byproduct identification?

- NMR Spectroscopy : ¹H and ¹³C NMR detect aromatic proton environments and confirm substitution patterns.

- FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and 1520/1340 cm⁻¹ (nitro groups) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS) to distinguish the target compound from structurally similar byproducts (e.g., 4'-(2,4-dinitroanilino)acetophenone) .

Q. How do solvent polarity and reaction time influence the formation of side products?

- Polar Solvents : Accelerate nucleophilic substitution but may promote hydrolysis of nitro groups.

- Prolonged Reaction Times : Increase risks of Schiff base formation between free amino groups and solvent impurities. Kinetic studies using HPLC-MS are recommended to optimize reaction duration .

Q. What computational methods aid in predicting the compound’s reactivity or interaction with biological targets?

- Density Functional Theory (DFT) : Models electronic properties (e.g., nitro group electron-withdrawing effects) to predict sites for electrophilic attack.

- Molecular Docking : Screens potential binding affinities with enzymes (e.g., nitroreductases) for pharmacological studies .

Q. How can researchers reconcile discrepancies in reported synthetic protocols (e.g., solvent choices)?

Contradictions between DMF-based ( ) and ethanol/water-based ( ) methods highlight solvent-dependent reaction pathways. Systematic comparative studies (varying solvents, temperatures, and catalysts) are essential to identify optimal conditions. Statistical tools like Design of Experiments (DoE) can quantify variable interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.